5-Methylpyridazine-3-carbonitrile
Overview
Description
5-Methylpyridazine-3-carbonitrile is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with methylating agents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Pyridazine derivatives with oxidized functional groups.
Reduction: Amino-substituted pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylpyridazine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Methylpyridazine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the nitrile group and the pyridazine ring can facilitate interactions with biological molecules, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrimidine: A similar diazine with nitrogen atoms at the 1 and 3 positions.
Pyrazine: Another diazine with nitrogen atoms at the 1 and 4 positions.
Uniqueness
5-Methylpyridazine-3-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the pyridazine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
5-methylpyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMDIPRYJNWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745117 | |
Record name | 5-Methylpyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-50-8 | |
Record name | 5-Methylpyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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